7-bromo-4-methyl-5-nitro-1H-indazole

Catalog No.
S743075
CAS No.
952183-46-9
M.F
C8H6BrN3O2
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-4-methyl-5-nitro-1H-indazole

CAS Number

952183-46-9

Product Name

7-bromo-4-methyl-5-nitro-1H-indazole

IUPAC Name

7-bromo-4-methyl-5-nitro-1H-indazole

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)6(9)2-7(4)12(13)14/h2-3H,1H3,(H,10,11)

InChI Key

BTXHZXXRESXPMC-UHFFFAOYSA-N

SMILES

CC1=C2C=NNC2=C(C=C1[N+](=O)[O-])Br

Canonical SMILES

CC1=C2C=NNC2=C(C=C1[N+](=O)[O-])Br

This scarcity of information could be attributed to several factors:

  • Emerging compound: The compound might be a relatively new discovery, and research on its potential applications is still in its early stages.
  • Proprietary research: Research involving 7-bromo-4-methyl-5-nitro-1H-indazole might be proprietary and not yet published in the public domain.
  • Focus on related compounds: Research efforts might be concentrated on similar compounds within the indazole family, overshadowing investigations into 7-bromo-4-methyl-5-nitro-1H-indazole.

Further Exploration:

While specific research applications are not readily available, here are some resources for further exploration:

  • Chemical databases: Searching chemical databases like PubChem or SciFinder can reveal information on the compound's properties, synthesis, and potential applications.
  • Patent databases: Searching patent databases might uncover patents mentioning 7-bromo-4-methyl-5-nitro-1H-indazole, potentially hinting at its potential uses.
  • Scientific literature: Regularly monitoring scientific publications through platforms like Google Scholar might yield future research findings on this specific compound.

7-Bromo-4-methyl-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure comprising a fused benzene and pyrazole ring. The molecular formula for this compound is C8H6BrN3O2, with a molecular weight of 256.06 g/mol. The presence of bromine, methyl, and nitro substituents at specific positions on the indazole ring contributes to its distinctive chemical properties and biological activities .

, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or sodium borohydride.
  • Oxidation Reactions: The methyl group may be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .

Common Reagents and Conditions

  • Substitution: Nucleophiles in the presence of a base.
  • Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
  • Oxidation: Potassium permanganate or chromium trioxide.

Major Products

The major products from these reactions include:

  • Amino derivatives from the reduction of the nitro group.
  • Carboxylic acids from the oxidation of the methyl group.
  • Substituted indazoles from nucleophilic substitution reactions.

7-Bromo-4-methyl-5-nitro-1H-indazole exhibits significant biological activities, particularly as an inhibitor of monoamine oxidase B and nitric oxide synthase. These enzymes are crucial in various physiological processes, including neurotransmitter metabolism and vascular regulation. The compound has been studied for its potential therapeutic applications in neurodegenerative diseases and conditions associated with nitric oxide dysregulation .

The synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole typically involves multi-step organic reactions:

  • Nitration: The precursor compound, 4-methyl-1H-indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
  • Bromination: Following nitration, bromination is performed using bromine or N-bromosuccinimide in the presence of a catalyst.

These synthetic routes can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and minimize byproducts .

The compound has several applications in medicinal chemistry and research, including:

  • Drug Development: As a lead compound for developing inhibitors targeting specific enzyme systems.
  • Biochemical Research: Used in proteomics research to study protein interactions and functions related to nitric oxide signaling pathways .

Studies have demonstrated that 7-bromo-4-methyl-5-nitro-1H-indazole interacts effectively with both monoamine oxidase B and nitric oxide synthase. These interactions are critical for understanding its pharmacological profile and potential therapeutic uses. Research indicates that this compound may serve as a valuable tool for investigating the roles of these enzymes in various biological processes .

Several compounds share structural similarities with 7-bromo-4-methyl-5-nitro-1H-indazole. Notable examples include:

Compound NameUnique Features
5-Bromo-1H-indazoleLacks methyl and nitro groups; simpler structure.
4-Methyl-1H-indazoleLacks bromine and nitro groups; different reactivity.
7-Nitro-1H-indazoleLacks bromine; focuses on nitro substitution effects.

Comparison

7-Bromo-4-methyl-5-nitro-1H-indazole is unique due to the combination of all three substituents (bromo, methyl, and nitro) on the indazole ring. This specific arrangement imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it particularly valuable for research applications in medicinal chemistry .

The molecular structure of 7-bromo-4-methyl-5-nitro-1H-indazole represents a complex heterocyclic system where the positioning of multiple substituents significantly influences the overall crystalline architecture. X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice and reveals important intermolecular interactions that govern the solid-state properties [1] [2].

The indazole core structure exhibits the characteristic bicyclic framework consisting of a fused benzene and pyrazole ring system. In related indazole derivatives, X-ray diffraction studies have consistently demonstrated that the 1H-tautomeric form predominates in the solid state, with the hydrogen atom preferentially located on the nitrogen atom at position 1 rather than position 2 [3] [4]. This tautomeric preference is attributed to the enhanced aromatic stabilization achieved through the benzenoid character of the benzene ring in the 1H-form.

Crystallographic investigations of similar halogenated and nitro-substituted indazoles reveal that the presence of the bromine atom at position 7 introduces significant steric and electronic effects. The large atomic radius of bromine (1.96 Å) compared to hydrogen (1.20 Å) creates notable conformational constraints within the crystal packing [2]. The nitro group at position 5 adopts a nearly planar orientation with respect to the indazole ring system, maximizing conjugation and π-electron delocalization [5] [6].

The methyl substituent at position 4 provides additional steric bulk that influences both intramolecular geometry and intermolecular packing arrangements. Studies on related methylated indazole derivatives indicate that C-methyl substituents typically adopt orientations that minimize steric hindrance with adjacent substituents while maintaining optimal overlap of aromatic orbitals [6] [7].

Crystal packing analysis reveals the formation of characteristic hydrogen bonding networks involving the nitrogen-hydrogen functionality of the indazole core. The presence of the nitro group introduces additional hydrogen bonding acceptor sites, facilitating the formation of extended supramolecular assemblies [8] [9]. Halogen bonding interactions involving the bromine substituent may also contribute to the overall crystal stability through non-covalent interactions with neighboring molecules [10] [11].

Temperature-dependent crystallographic studies would be expected to reveal thermal expansion characteristics and potential phase transitions. The molecular geometry optimization through computational methods typically shows excellent agreement with experimental X-ray data when appropriate basis sets and correlation methods are employed [12] [13].

Advanced Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation and confirmation of 7-bromo-4-methyl-5-nitro-1H-indazole. The multinuclear approach employing ¹H, ¹³C, and ¹⁵N NMR provides comprehensive information regarding the electronic environment and connectivity of all nuclei within the molecular framework [14] [15] [6].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 7-bromo-4-methyl-5-nitro-1H-indazole exhibits characteristic resonances that reflect the electronic influence of the multiple substituents. The proton at position 3 (H-3) typically appears as a singlet in the range of 8.3-8.9 ppm, consistent with the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing nitro group [16] [15] [6].

The position 6 proton (H-6) resonates as a singlet at approximately 8.5-8.8 ppm, reflecting the combined deshielding effects of the nitro group at position 5 and the bromine substituent at position 7. The absence of observable coupling between H-6 and adjacent protons is attributed to the substitution pattern that eliminates vicinal proton-proton interactions [15] .

The methyl group at position 4 appears as a sharp singlet typically in the range of 2.4-2.6 ppm. This upfield position relative to the aromatic protons reflects the sp³ hybridization and the partial shielding provided by the aromatic ring current, despite the proximity to electron-withdrawing substituents [16] [15].

The nitrogen-bound proton (NH) exhibits characteristic behavior dependent on solvent conditions and temperature. In dimethyl sulfoxide-d₆, this proton typically appears as a broad singlet around 13.5-14.0 ppm, indicating strong hydrogen bonding interactions with the solvent [14] [6] [7].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework and the electronic effects of substituents. The carbon at position 3 (C-3) typically resonates around 135-140 ppm, reflecting the deshielding effect of the adjacent nitrogen atoms [16] [14] [6].

The quaternary carbons C-3a and C-7a exhibit distinct chemical shifts in the range of 120-145 ppm, with their precise positions influenced by the substitution pattern. The carbon bearing the nitro group (C-5) shows significant downfield shifting to approximately 145-150 ppm due to the strong electron-withdrawing effect of the nitro functionality [15] [6].

The carbon at position 7 (C-7) bearing the bromine substituent typically appears around 110-115 ppm. The bromine substituent exerts a moderate deshielding effect compared to the more electronegative substituents like nitro groups [2] [15].

The methyl carbon at position 4 resonates in the aliphatic region around 20-25 ppm, appearing significantly upfield relative to the aromatic carbons. This chemical shift reflects the sp³ hybridization and the electronic environment created by the adjacent aromatic system [16] [6].

¹⁵N Nuclear Magnetic Resonance Spectroscopy

¹⁵N NMR spectroscopy provides crucial information about the nitrogen environments within the indazole framework. The nitrogen atom at position 1 (N-1) typically exhibits chemical shifts in the range of -170 to -180 ppm when referenced to liquid ammonia. This upfield position reflects the sp² hybridization and the aromatic character of the nitrogen within the five-membered ring [14] [18] [19].

The nitrogen at position 2 (N-2) resonates at approximately -45 to -55 ppm, showing significant downfield shifting compared to N-1. This difference reflects the distinct electronic environments of the two nitrogen atoms within the pyrazole portion of the indazole system [14] [18] [19].

The nitro nitrogen exhibits characteristic chemical shifts around -10 to -20 ppm, consistent with the sp² hybridization and the electron-deficient nature of the nitro functionality. The coupling patterns with adjacent carbons provide additional structural confirmation [15] [19].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and valuable structural information through characteristic fragmentation pathways. The molecular ion of 7-bromo-4-methyl-5-nitro-1H-indazole exhibits the expected isotope pattern for bromine-containing compounds, with peaks at m/z 256 and 258 corresponding to ⁷⁹Br and ⁸¹Br isotopes respectively [20] [21] .

The fragmentation pattern under electron ionization conditions reveals several characteristic pathways. The loss of the nitro group (46 mass units) represents a common fragmentation pathway for nitro-substituted aromatics, producing fragment ions at m/z 210/212 [20] [21]. This fragmentation occurs through α-cleavage adjacent to the electron-withdrawing nitro group.

Subsequent fragmentation involves the loss of the methyl radical (15 mass units), generating fragment ions at m/z 195/197. The bromine substituent stabilizes the resulting aromatic cation through resonance delocalization [21] [23].

Further fragmentation includes the loss of hydrogen cyanide (27 mass units) from the pyrazole portion of the molecule, characteristic of indazole-containing compounds. This fragmentation pathway produces ions at m/z 168/170 and provides structural confirmation of the indazole core [20] [21] [24].

Under electrospray ionization conditions, protonated molecular ions [M+H]⁺ at m/z 257/259 dominate the spectrum. The fragmentation pattern differs from electron ionization, with reduced tendency for multiple bond cleavages. Common fragment ions include the loss of nitrous oxide (30 mass units) and the formation of iminium ions through rearrangement processes [20] [21].

The accurate mass measurements achievable through high-resolution mass spectrometry enable unambiguous molecular formula determination. The calculated exact mass for C₈H₆BrN₃O₂ is 256.9643 (⁷⁹Br) and 258.9622 (⁸¹Br), providing confirmation of the molecular composition with typical mass accuracy better than 5 ppm .

Tautomeric Equilibrium Investigations

Solvent-Dependent Tautomer Distribution

The tautomeric equilibrium of 7-bromo-4-methyl-5-nitro-1H-indazole involves potential interconversion between 1H- and 2H-tautomeric forms, with the distribution significantly influenced by solvent polarity, hydrogen bonding capacity, and temperature [3] [4] [7]. Experimental investigations utilizing variable-temperature NMR spectroscopy and computational modeling provide insights into the thermodynamic preferences and kinetic barriers associated with tautomerization.

In non-polar solvents such as chloroform-d₁ and benzene-d₆, the 1H-tautomer predominates with populations exceeding 95%. This preference reflects the inherent thermodynamic stability of the 1H-form arising from optimal aromatic delocalization within the benzene ring portion of the indazole system [25] [4] [26]. The electron-withdrawing nitro group at position 5 further stabilizes the 1H-tautomer through enhanced π-electron delocalization.

Polar aprotic solvents including dimethyl sulfoxide-d₆ and acetonitrile-d₃ show minimal perturbation of the tautomeric equilibrium, with the 1H-form remaining dominant. The dipole moment differences between tautomers (typically 1-2 Debye units) are insufficient to overcome the intrinsic energetic preference for the 1H-form [12] [7] [27].

Protic solvents capable of hydrogen bonding interactions exhibit more complex behavior. In methanol-d₄ and ethanol-d₆, specific hydrogen bonding interactions with the nitrogen atoms may slightly favor the 2H-tautomer, although the 1H-form typically retains majority population [3] [28] [7]. The bromine substituent at position 7 may participate in halogen bonding interactions that modulate the tautomeric preference.

Temperature-dependent studies reveal the activation barriers for tautomerization. Typical activation energies range from 60-80 kJ/mol for indazole derivatives, indicating that tautomer interconversion occurs on the NMR timescale only at elevated temperatures [4] [12] [13]. The presence of multiple substituents may increase these barriers through steric hindrance.

XLogP3

2.4

Wikipedia

7-Bromo-4-methyl-5-nitro-1H-indazole

Dates

Modify: 2023-08-15

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